molecular formula C19H13F3N2O4S B460799 7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 626227-93-8

7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

Cat. No. B460799
CAS RN: 626227-93-8
M. Wt: 422.4g/mol
InChI Key: YRQAAFSLEDBOMM-UHFFFAOYSA-N
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Description

The compound is likely to be a synthetic organic molecule. It contains several functional groups, including a pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core, a trifluoromethyl group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the construction of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core, followed by the introduction of the trifluoromethyl and dimethoxyphenyl groups . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core suggests a planar structure, while the trifluoromethyl and dimethoxyphenyl groups could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is typically quite inert, while the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core and the dimethoxyphenyl group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Transformations

  • Heterocyclic Synthesis : This compound is involved in the synthesis of various heterocyclic derivatives. For instance, pyridine-2(1H)-thione, a related compound, is used to synthesize thieno[2,3-b]pyridine derivatives through reactions with halogenated compounds, leading to further cyclization into pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and other derivatives (Elneairy, 2010).
  • Fused Nitrogen and Sulfur Heterocyclic Derivatives : The chemical structure of this compound allows for the creation of novel nitrogen and sulfur-containing heterocyclic compounds, which have potential applications in various fields, including pharmaceuticals (Kaigorodova et al., 2004).

Biological and Medicinal Applications

  • Anticancer Activity : Compounds structurally related to 7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one have been studied for their potential anticancer activities. For example, certain pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have shown growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines (Elansary et al., 2012).
  • ADME Properties : The ADME (absorption, distribution, metabolism, and excretion) properties of similar compounds have been assessed, indicating their potential for drug development and therapeutic applications (Ryzhkova et al., 2023).

Chemical Properties and Reactions

  • Reactivity and Derivative Formation : This compound's chemical structure allows for diverse reactivity, leading to the formation of various derivatives such as thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, which are significant in organic synthesis and potentially in pharmaceutical applications (Dyachenko et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-27-8-3-4-13(28-2)9(5-8)11-6-10(19(20,21)22)15-16-17(29-18(15)23-11)12(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAAFSLEDBOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Reactant of Route 3
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Reactant of Route 6
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

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